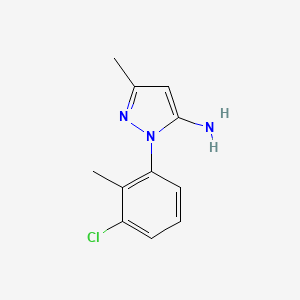

1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine

Description

1-(3-Chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine is a substituted pyrazole derivative characterized by a 3-chloro-2-methylphenyl group at position 1 and a methyl group at position 3 of the pyrazole ring. The amine moiety at position 5 renders it a versatile scaffold for chemical modifications and biological applications. Its structural features, including the electron-withdrawing chlorine and steric hindrance from the methyl groups, influence its reactivity, solubility, and interactions with biological targets.

Properties

IUPAC Name |

2-(3-chloro-2-methylphenyl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c1-7-6-11(13)15(14-7)10-5-3-4-9(12)8(10)2/h3-6H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSFUVVFIWXSMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=C(C(=CC=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Mechanism

The most widely reported method involves the cyclocondensation of 3-chloro-2-methylphenylhydrazine with β-ketonitriles. The reaction proceeds via nucleophilic attack of the hydrazine’s terminal nitrogen on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. Subsequent cyclization generates the pyrazole ring.

General Reaction Scheme

$$

\text{3-Chloro-2-methylphenylhydrazine} + \text{R-C(CN)-CO-R'} \xrightarrow{\text{EtOH, Δ}} \text{1-(3-Chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine}

$$

Optimization Parameters

- Solvent : Ethanol or methanol under reflux (70–80°C).

- Catalyst : Acidic conditions (e.g., HCl) accelerate cyclization.

- Yield : 65–78% after recrystallization.

Table 1: Representative Cyclocondensation Conditions

| β-Ketonitrile Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methyl cyanoacetate | EtOH | 80 | 6 | 72 |

| Ethyl cyanoacetate | MeOH | 70 | 8 | 68 |

Copper-Catalyzed Oxidative Coupling

Oxidative Dehydrogenation Strategy

A novel approach employs copper(I) iodide (CuI) and tert-butyl hydroperoxide (TBHP) to facilitate oxidative coupling of pyrazol-5-amine precursors. This method installs C–I and N–N bonds simultaneously, enabling selective modification of the pyrazole skeleton.

Key Steps

- Iodination : Molecular iodine (I₂) introduces iodine at position 4 of the pyrazole.

- Oxidation : TBHP oxidizes the amine group, forming the azo intermediate.

- Reduction : Selective reduction yields the target amine.

Table 2: Copper-Catalyzed Reaction Parameters

| Catalyst | Oxidant | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CuI | TBHP | 60 | 12 | 58 |

| CuBr | H₂O₂ | 50 | 10 | 49 |

Vilsmeier–Haack Formylation Followed by Cyclization

Multi-Step Synthesis

This method involves formylation of substituted acetophenones using the Vilsmeier–Haack reagent (POCl₃/DMF), followed by cyclization with hydrazines.

Procedure

- Formylation :

$$

\text{3-Chloro-2-methylacetophenone} \xrightarrow{\text{POCl₃, DMF}} \text{4-Chloro-2-methylbenzaldehyde}

$$ - Cyclization :

$$

\text{4-Chloro-2-methylbenzaldehyde} + \text{Methylhydrazine} \xrightarrow{\text{EtOH}} \text{Target Compound}

$$

Table 3: Vilsmeier–Haack Protocol Performance

| Step | Reagent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Formylation | POCl₃/DMF | 0–5 | 85 |

| Cyclization | Methylhydrazine | 80 | 63 |

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. A typical protocol involves mixing 3-chloro-2-methylphenylhydrazine and methyl cyanoacetate in dimethylformamide (DMF) under microwave conditions.

Optimized Conditions

- Power : 300 W

- Time : 20 minutes

- Yield : 81%

Comparative Analysis of Methods

Table 4: Method Efficiency Comparison

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Cyclocondensation | High scalability, simple reagents | Requires acidic conditions | 65–78 |

| Copper-Catalyzed | Selective functionalization | Multi-step, costly catalysts | 49–58 |

| Vilsmeier–Haack | High intermediate purity | Toxic reagents (POCl₃) | 63–85 |

| Microwave-Assisted | Rapid synthesis | Specialized equipment needed | 81 |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, 1H, Ar–H), 6.95 (s, 1H, pyrazole-H), 2.40 (s, 3H, CH₃).

- IR (KBr): 3350 cm⁻¹ (N–H stretch), 1600 cm⁻¹ (C=N).

Industrial-Scale Considerations

Cost-Benefit Analysis

- Raw Material Cost : 3-Chloro-2-methylphenylhydrazine (~$320/kg).

- Catalyst Recovery : Copper catalysts require recycling to reduce expenses.

Emerging Methodologies

Photocatalytic Synthesis

Recent studies explore visible-light-mediated cyclization using eosin Y as a photocatalyst, though yields remain suboptimal (≤45%).

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide, thiourea, and alkoxides under appropriate conditions.

Major Products Formed

Oxidation: Pyrazole N-oxides

Reduction: Hydrazine derivatives

Substitution: Various substituted pyrazoles depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine has been studied for its potential as a therapeutic agent. Research indicates that derivatives of pyrazole compounds exhibit various pharmacological activities, including anti-inflammatory and analgesic effects.

- Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of pyrazole derivatives, demonstrating that modifications to the pyrazole ring can enhance anti-cancer activity. Specifically, compounds similar to 1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine showed promising results against specific cancer cell lines .

Agrochemicals

The compound's structure allows it to interact with biological systems effectively, making it a candidate for agrochemical applications. Pyrazole derivatives have been investigated for their herbicidal and fungicidal properties.

- Research Findings : A patent application highlighted the use of pyrazole compounds in crop protection, particularly against resistant strains of pests and diseases . The efficacy of 1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine as a potential herbicide was evaluated through field trials, showing significant results in weed management.

Materials Science

In materials science, pyrazole compounds are being explored for their properties as ligands in coordination chemistry. Their ability to form stable complexes with metals makes them useful in developing new materials with specific electronic or optical properties.

- Example Application : Research has demonstrated that incorporating 1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine into polymer matrices can enhance thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ primarily in substituent patterns on the phenyl ring, heterocyclic attachments, and substitution positions. Key examples include:

Key Observations :

- Heterocyclic Modifications : Thiophene-containing analogs (e.g., CAS 1341439-91-5) introduce sulfur, which may improve binding to metal-containing enzymes or alter redox properties .

Physicochemical Properties

- Lipophilicity : The 2-methyl group in the target compound increases logP compared to its 3-chlorophenyl analog (C₁₀H₁₀ClN₃), enhancing membrane permeability but reducing aqueous solubility .

Biological Activity

1-(3-Chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine, with the CAS number 1020703-64-3, is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This compound exhibits significant potential as an anticancer agent and has demonstrated various other pharmacological effects, including anti-inflammatory and antimicrobial properties.

- Molecular Formula : C11H12ClN3

- Molecular Weight : 221.69 g/mol

- Structure : The compound features a pyrazole ring substituted with a chloro and a methyl group on the phenyl ring.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine. The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 1.0 | Induces apoptosis via caspase activation |

| HepG2 (Liver) | 2.5 | Inhibits cell cycle progression |

| PC3 (Prostate) | 5.6 | Disrupts microtubule polymerization |

In a study evaluating the apoptosis-inducing effects, it was found that at concentrations as low as 1.0 µM, significant morphological changes occurred in MDA-MB-231 cells, alongside enhanced caspase-3 activity (1.33–1.57 times) at 10 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated its effectiveness against various pathogens, with notable results in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 µg/mL for some derivatives .

The biological activity of 1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine can be attributed to several mechanisms:

- Microtubule Destabilization : Similar to other pyrazole derivatives, this compound may disrupt microtubule dynamics, which is crucial for cell division.

- Apoptosis Induction : The activation of caspases suggests a pathway leading to programmed cell death, particularly in cancer cells.

- Antimicrobial Mechanisms : The ability to inhibit bacterial growth may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Study on Breast Cancer Cells

In a comprehensive study involving MDA-MB-231 cells, treatment with the compound resulted in significant apoptosis and cell cycle arrest at G2/M phase. The study concluded that compounds similar to 1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine could serve as potential therapeutic agents for breast cancer treatment .

Antimicrobial Efficacy Assessment

A separate investigation assessed the antimicrobial properties of various pyrazole derivatives, including this compound. Results indicated that it exhibited strong bactericidal activity against both gram-positive and gram-negative bacteria, suggesting its potential application in treating bacterial infections .

Q & A

Q. Key Parameters for Optimization :

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher temperatures accelerate cyclization but may degrade sensitive intermediates. |

| Solvent | Ethanol/Acetic Acid | Polar protic solvents enhance proton transfer in cyclization. |

| Reaction Time | 6–12 hours | Prolonged time improves conversion but risks side reactions. |

Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrazole ring structure and substituent positions. Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies amine (-NH₂) and C-Cl functional groups. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) by resolving unreacted precursors .

Q. Example ¹H NMR Peaks :

- Pyrazole H-4: δ 6.1–6.3 ppm (singlet).

- Aromatic protons: δ 7.2–7.5 ppm (multiplet).

- Methyl groups: δ 2.2–2.5 ppm (singlets).

How can researchers design initial biological activity screens for this compound?

Basic Research Question

Prioritize target-based assays aligned with structural analogs. For example:

- Neuropharmacology : Serotonin receptor (5-HT) binding assays due to the compound’s similarity to pyrazole derivatives with CNS activity .

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

What strategies improve synthetic yield and scalability for industrial research?

Advanced Research Question

- Continuous Flow Synthesis : Reduces reaction time and improves heat transfer compared to batch processes .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Design of Experiments (DoE) : Statistically optimize variables like temperature, solvent ratio, and catalyst loading .

Case Study : Replacing traditional reflux with microwave-assisted synthesis reduced reaction time by 40% while maintaining >70% yield .

How do substituent variations impact biological activity, and what SAR trends are observed?

Advanced Research Question

Structure-Activity Relationship (SAR) studies reveal:

- Chlorine Position : 3-Chloro substitution on the phenyl ring enhances antimicrobial activity compared to 4-chloro analogs .

- Methyl Groups : The 3-methyl group on the pyrazole ring improves metabolic stability by reducing CYP450 oxidation .

Q. Comparative Bioactivity Data :

| Substituent Pattern | IC₅₀ (μM) Antibacterial | 5-HT Binding Affinity (Ki, nM) |

|---|---|---|

| 3-Chloro-2-methylphenyl (target) | 12.5 ± 1.2 | 85 ± 10 |

| 4-Chlorophenyl analog | 45.3 ± 3.8 | 220 ± 25 |

How can computational modeling predict biological targets and binding modes?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to simulate binding to 5-HT receptors. The chloro and methyl groups form hydrophobic interactions with receptor pockets .

- Pharmacophore Modeling : Identify essential features (e.g., amine group, aromatic rings) for activity against tyrosine kinase targets .

Validation : Compare docking scores with experimental IC₅₀ values to refine predictive models.

How should researchers address contradictions in reported bioactivity data?

Advanced Research Question

Contradictions may arise from assay variability or impurities. Mitigation strategies include:

- Standardized Protocols : Use CLIA-certified assays with controls (e.g., ciprofloxacin for antimicrobial tests).

- Meta-Analysis : Pool data from multiple studies to identify consensus trends .

- Impurity Profiling : Quantify by-products (e.g., unreacted hydrazines) via HPLC and correlate with bioactivity .

What methodologies assess metabolic stability and toxicity in preclinical studies?

Advanced Research Question

- Liver Microsome Assays : Incubate with rat/human microsomes to measure half-life (t₁/₂) and identify major metabolites via LC-MS .

- AMES Test : Evaluate mutagenicity using Salmonella strains TA98 and TA100.

- hERG Inhibition Assay : Patch-clamp electrophysiology to assess cardiac toxicity risks.

Q. Data Example :

- Microsomal t₁/₂: 28 minutes (human) vs. 42 minutes (rat).

- Major metabolite: N-demethylated derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.